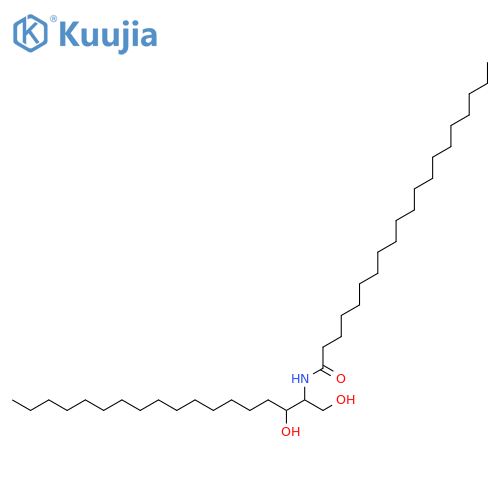Cas no 121459-06-1 (C20 Dihydroceramide)

C20 Dihydroceramide structure
商品名:C20 Dihydroceramide
C20 Dihydroceramide 化学的及び物理的性質
名前と識別子
-
- Eicosanamide,N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-
- C20 Dihydroceramide
- C20DH Cer
- N-arachidoyldihydroceramide
- N-Eicosanoylsphinganine
- N-icosanoylsphinganine
- N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-[R-(R*,S*)]-Eicosanamide
- N-icosanoyldihydrosphingosine
- Cer(d18:0/20:0)
- J-004500
- CHEBI:67027
- LMSP02020009
- N-icosanoyldihydroceramide
- BP-28820
- N-(arachidoyl)-sphinganine
- Cer(38:00)
- N-(eicosanoyl)-dihydroceramide
- Cer(38:0)
- AKOS030241042
- DTXSID40415275
- Q27135585
- N-((2S,3R)-1,3-Dihydroxyoctadecan-2-yl)icosanamide
- 121459-06-1
- N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]eicosanamide
- SCHEMBL1479770
- N-(eicosanoyl)-sphinganine
- N-(icosanoyl)-sphinganine
- DHC-A 18:0/20:0
- N-eicosanoyldihydrosphingosine
- N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]icosanamide
- Eicosanamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-
- N-eicosanoyldihydroceramide
- G91180
- DB-231024
- N-[(2s,3r)-1,3-dihydroxy-2-octadecanyl]icosanamide
-
- インチ: InChI=1S/C38H77NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h36-37,40-41H,3-35H2,1-2H3,(H,39,42)
- InChIKey: ZWAUSWHRQBSECP-UHFFFAOYSA-N
- ほほえんだ: OC(CCCCCCCCCCCCCCC)C(NC(=O)CCCCCCCCCCCCCCCCCCC)CO
計算された属性
- せいみつぶんしりょう: 595.59000
- どういたいしつりょう: 595.59034532g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 42
- 回転可能化学結合数: 35
- 複雑さ: 527
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.6Ų
- 疎水性パラメータ計算基準値(XlogP): 15.5
じっけんとくせい
- ゆうかいてん: 87-90°C
- PSA: 69.56000
- LogP: 11.73830
C20 Dihydroceramide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C263130-5mg |
C20 Dihydroceramide |
121459-06-1 | 5mg |
$ 176.00 | 2023-09-08 | ||
| TRC | C263130-50mg |
C20 Dihydroceramide |
121459-06-1 | 50mg |
$ 1420.00 | 2023-09-08 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-210989-5 mg |
C20 Dihydroceramide, |
121459-06-1 | 5mg |
¥2,407.00 | 2023-07-10 | ||
| A2B Chem LLC | AA52933-1mg |
Eicosanamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl]- |
121459-06-1 | 95% | 1mg |
$106.00 | 2024-04-20 | |
| A2B Chem LLC | AA52933-5mg |
Eicosanamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl]- |
121459-06-1 | 95% | 5mg |
$305.00 | 2024-04-20 | |
| TRC | C263130-2mg |
C20 Dihydroceramide |
121459-06-1 | 2mg |
$ 131.00 | 2023-04-18 | ||
| TRC | C263130-25mg |
C20 Dihydroceramide |
121459-06-1 | 25mg |
$ 809.00 | 2023-04-18 | ||
| TRC | C263130-10mg |
C20 Dihydroceramide |
121459-06-1 | 10mg |
$ 334.00 | 2023-09-08 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-210989A-10 mg |
C20 Dihydroceramide, |
121459-06-1 | 10mg |
¥3,685.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-210989-5mg |
C20 Dihydroceramide, |
121459-06-1 | 5mg |
¥2407.00 | 2023-09-05 |
C20 Dihydroceramide 関連文献
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
121459-06-1 (C20 Dihydroceramide) 関連製品
- 61389-70-6(C14 Dihydroceramide)
- 5966-29-0(C16 Dihydroceramide)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 624-75-9(Iodoacetonitrile)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
